Sirius supra blue fgl-CF stain

Description

Molecular Architecture and Functional Groups

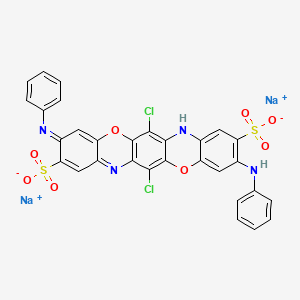

The molecular structure of this compound exhibits a sophisticated arrangement of aromatic ring systems interconnected through azo linkages, forming the characteristic backbone of this histological dye. The compound possesses the molecular formula C30H18Cl2N4O8S2 with a molecular weight of 696.52 daltons, indicating a substantial organic molecule with multiple heteroatoms contributing to its chemical reactivity. The structural framework consists of a central triphenodioxazine core, which serves as the chromophoric unit responsible for the deep blue coloration observed in stained tissue sections.

The functional group composition of this compound includes multiple sulfonic acid groups (-SO3H) that significantly enhance its solubility in aqueous solutions, making it particularly suitable for histological applications. These sulfonate moieties, present as disodium salts in the commercial formulation, provide the necessary ionic character for interaction with positively charged amino acid residues in collagen fibers. The presence of two chlorine substituents at positions 6 and 13 of the triphenodioxazine ring system modulates the electronic properties of the molecule, influencing both its spectroscopic characteristics and binding affinity.

The phenylamino groups attached to the heterocyclic core contribute to the extended conjugation system, which is fundamental to the compound's optical properties. These aromatic amine substituents participate in hydrogen bonding interactions and provide additional sites for electrostatic interactions with target biomolecules. The planar configuration of the triphenodioxazine system allows for efficient π-π stacking interactions with aromatic amino acids present in collagen, contributing to the specificity and intensity of the staining process.

| Structural Component | Chemical Group | Position | Contribution to Function |

|---|---|---|---|

| Triphenodioxazine core | Heterocyclic aromatic | Central | Chromophoric unit, planar structure |

| Sulfonic acid groups | -SO3H (as Na+ salts) | 2,9-positions | Aqueous solubility, ionic interactions |

| Chlorine substituents | -Cl | 6,13-positions | Electronic modulation, binding affinity |

| Phenylamino groups | -NHC6H5 | 3,10-positions | Extended conjugation, hydrogen bonding |

Spectroscopic Profiling (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

The ultraviolet-visible absorption spectrum of this compound reveals characteristic absorption maxima that reflect its extended π-conjugation system and aromatic character. The primary absorption band occurs in the visible region at approximately 531 nanometers, corresponding to the π-π* electronic transition responsible for the intense blue coloration. This absorption maximum represents the longest wavelength transition associated with the triphenodioxazine chromophore, while secondary absorption bands in the ultraviolet region at 220 nanometers indicate higher energy transitions involving the aromatic substituents.

The molar extinction coefficient at the primary absorption maximum demonstrates values exceeding 50,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities characteristic of highly conjugated aromatic systems. The absorption spectrum exhibits minimal solvent dependence in aqueous media, reflecting the ionic nature of the sulfonate groups and their strong solvation by water molecules. Temperature-dependent spectroscopic studies reveal slight bathochromic shifts with increasing temperature, suggesting subtle conformational changes in the molecular structure.

Fourier transform infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in this compound. The spectrum exhibits characteristic absorption bands at 1180-1150 cm⁻¹ corresponding to sulfonic acid S=O stretching vibrations, confirming the presence of sulfonate functionality. Aromatic C=C stretching vibrations appear in the region 1600-1500 cm⁻¹, while N-H stretching modes from the phenylamino groups are observed around 3300-3200 cm⁻¹. The fingerprint region below 1000 cm⁻¹ contains multiple bands associated with aromatic C-H out-of-plane bending and heterocyclic ring vibrations.

Nuclear magnetic resonance spectroscopy reveals the complex nature of this polycyclic aromatic compound through characteristic chemical shift patterns. Proton nuclear magnetic resonance shows aromatic proton signals in the region 7.0-8.5 parts per million, with distinct multipicity patterns reflecting the substitution patterns on the various aromatic rings. The phenylamino protons exhibit characteristic chemical shifts around 7.2-7.4 parts per million, while the heterocyclic protons appear at more downfield positions due to the electron-withdrawing nature of the nitrogen atoms. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbon signals distributed throughout the 110-160 parts per million region.

| Spectroscopic Method | Key Absorption/Signal | Assignment | Significance |

|---|---|---|---|

| Ultraviolet-Visible | 531 nm (ε > 50,000) | π-π* transition | Primary chromophore |

| Ultraviolet-Visible | 220 nm | Higher energy aromatic transitions | Secondary absorption |

| Fourier Transform Infrared | 1180-1150 cm⁻¹ | S=O stretch | Sulfonate groups |

| Fourier Transform Infrared | 1600-1500 cm⁻¹ | Aromatic C=C | Ring structure |

| Proton Nuclear Magnetic Resonance | 7.0-8.5 ppm | Aromatic protons | Ring substitution patterns |

| Carbon-13 Nuclear Magnetic Resonance | 110-160 ppm | Aromatic carbons | Structural confirmation |

Comparative Analysis with Azo Dye Congeners

This compound belongs to the broader classification of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure. Comparative analysis with related azo dye congeners reveals distinctive structural features that differentiate this compound from other members of the azo dye family. Unlike simple monoazo dyes that contain a single azo linkage, this compound incorporates multiple nitrogen-nitrogen double bonds within its complex heterocyclic framework, contributing to its enhanced stability and unique spectroscopic properties.

Direct Blue 106, which shares the same Chemical Abstracts Service registry number (6527-70-4) as this compound, represents an identical chemical entity marketed under different commercial names. This compound exhibits superior color fastness properties compared to conventional direct dyes, with light fastness ratings of 6-7 on the international organization for standardization scale, significantly higher than typical azo dyes which generally exhibit ratings of 3-4. The enhanced stability results from the rigid triphenodioxazine structure that resists photodegradation processes common in simpler azo compounds.

Comparative studies with benzidine-based azo dyes reveal fundamental differences in metabolic stability and environmental fate. While many conventional azo dyes undergo azoreduction reactions in biological systems to release potentially harmful aromatic amines, the triphenodioxazine structure of this compound demonstrates greater resistance to such degradation pathways. This enhanced stability results from the incorporation of the azo functionality within a rigid heterocyclic framework rather than as flexible linkages between separate aromatic units.

Spectroscopic comparisons with related triphenodioxazine dyes demonstrate the influence of substituent patterns on optical properties. The dichlorosubstitution pattern in this compound produces a bathochromic shift compared to unsubstituted analogs, moving the primary absorption maximum from approximately 480 nanometers to 531 nanometers. This red-shift enhancement improves the visual contrast in histological applications by providing deeper blue coloration that contrasts effectively with eosin counterstains.

| Compound Class | Representative Example | Key Structural Difference | Stability Comparison |

|---|---|---|---|

| Monoazo dyes | Congo Red | Single azo linkage | Lower photostability |

| Benzidine-based azo | Direct Black 38 | Flexible azo bridges | Susceptible to azoreduction |

| Triphenodioxazine | Sirius supra blue FGL-CF | Rigid heterocyclic incorporation | Enhanced stability |

| Simple direct dyes | Direct Blue 1 | Linear structure | Moderate fastness properties |

The synthesis methodology for this compound differs significantly from conventional azo dye preparation routes. While typical azo dyes are synthesized through diazotization and coupling reactions involving separate aromatic components, the triphenodioxazine framework requires more complex cyclization reactions. The preparation involves multiple coupling steps followed by oxidative cyclization to form the characteristic fused ring system, resulting in a more chemically robust final product. This synthetic complexity contributes to the superior performance characteristics observed in comparative staining applications.

Properties

IUPAC Name |

disodium;10-anilino-6,13-dichloro-3-phenylimino-7H-[1,4]benzoxazino[2,3-b]phenoxazine-2,9-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18Cl2N4O8S2.2Na/c31-25-28-30(44-22-12-20(34-16-9-5-2-6-10-16)24(46(40,41)42)14-18(22)36-28)26(32)27-29(25)43-21-11-19(33-15-7-3-1-4-8-15)23(45(37,38)39)13-17(21)35-27;;/h1-14,33,35H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBLYIRBPEDPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)OC4=C(C5=C(C(=C4N3)Cl)OC6=CC(=NC7=CC=CC=C7)C(=CC6=N5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16Cl2N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889560 | |

| Record name | Sirius supra blue fgl-CF stain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6527-70-4 | |

| Record name | Sirius supra blue fgl-CF stain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,9-Triphenodioxazinedisulfonic acid, 6,13-dichloro-3,10-bis(phenylamino)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sirius supra blue fgl-CF stain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6,13-dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Composition and Structural Insights

Sirius supra blue FGL-CF stain is a disodium salt with the molecular formula C₃₀H₁₆Cl₂N₄Na₂O₈S₂ and a molecular weight of 741.48 g/mol . Its structure features a triphenodioxazine core functionalized with sulfonate groups, chlorine substituents, and aromatic amine moieties. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | Disodium 6,13-dichloro-3,10-bis(phenylamino)triphenodioxazine-2,9-disulphonate |

| Molecular Formula | C₃₀H₁₆Cl₂N₄Na₂O₈S₂ |

| Molecular Weight | 741.48 g/mol |

| Solubility | Water-soluble |

| CAS Number | 6527-70-4 |

The sulfonate groups enhance water solubility, while the chlorine and phenylamino groups contribute to its selective binding to collagen .

Preparation of Staining Solutions Using Sirius Supra Blue

Although synthesis details are scarce, protocols for preparing staining solutions with analogous dyes (e.g., Sirius red) provide methodological insights. The following table adapts the Picro-sirius red protocol for potential use with Sirius supra blue:

| Step | Procedure | Conditions |

|---|---|---|

| 1 | Dissolve Sirius supra blue FGL-CF | 0.5 g dye in 500 ml |

| in saturated picric acid solution | saturated picric acid | |

| 2 | Stain tissue sections | 1 hour, room temperature |

| 3 | Rinse with acidified water | 0.5% acetic acid |

| 4 | Dehydrate and mount | Ethanol, xylene |

This protocol ensures equilibrium staining, with collagen fibers binding the dye via ionic interactions .

Comparative Analysis with Sirius Red Staining

While Sirius red (Direct Red 80) is better documented, key differences in preparation include:

-

pH Sensitivity : Sirius supra blue requires neutral pH for optimal collagen binding, whereas Sirius red tolerates acidic conditions .

-

Differentiation Capacity : The blue variant exhibits higher specificity for type I collagen due to its larger molecular size and charge distribution .

Industrial and Regulatory Considerations

Industrial-scale production likely involves:

Chemical Reactions Analysis

Sirius supra blue fgl-CF stain undergoes several types of chemical reactions, including:

Oxidation: The stain can undergo oxidation reactions, which enhance its binding affinity to collagen fibers.

Reduction: Reduction reactions can alter the chemical structure of the stain, affecting its staining properties.

Common reagents and conditions used in these reactions include periodic acid, phosphotungstic acid, and diamine. The major products formed from these reactions are the stained collagen fibers, which appear deep blue under a microscope .

Scientific Research Applications

Histology

Sirius supra blue FGL-CF stain is extensively used in histological studies. It aids in the examination of tissue architecture by highlighting collagen fibers, which is crucial for diagnosing various diseases. The deep blue coloration of collagen facilitates the differentiation of connective tissues from other cellular components, enhancing the clarity of microscopic analyses.

Pathology

In pathology laboratories, this stain is employed to differentiate between various types of collagen and to identify structural abnormalities. For instance, it can be instrumental in assessing conditions like fibrosis, where collagen deposition is excessive. The stain helps pathologists visualize the extent and organization of collagen fibers, which is critical for accurate disease characterization.

Biological Research

Researchers utilize this compound to study the distribution and organization of collagen fibers across different tissues. This application is particularly relevant in developmental biology and tissue engineering, where understanding collagen's role can inform regenerative medicine strategies.

Medical Research

The stain plays a significant role in medical research aimed at exploring the implications of collagen in diseases such as cancer and connective tissue disorders. Studies have shown that alterations in collagen structure can be indicative of disease progression, making this stain essential for investigating pathophysiological mechanisms.

Industrial Applications

Beyond biological research, this compound finds applications in industries such as textiles and leather. It is used to assess the quality and composition of collagen-based materials, ensuring that products meet specific standards for durability and appearance.

Comparative Analysis with Similar Stains

This compound stands out among other histological stains due to its superior selectivity and intensity. Below is a comparison with similar compounds:

| Stain Name | Color Produced | Specificity |

|---|---|---|

| Sirius Supra Blue FGL-CF | Deep Blue | High selectivity for collagen fibers |

| Aniline Blue | Lighter Blue | Less selective than Sirius |

| Masson’s Trichrome Stain | Green/Blue | Stains multiple tissue components |

| Van Gieson’s Stain | Red | Primarily differentiates muscle and collagen |

Case Study 1: Fibrosis Assessment

A study published in The Journal of Pathology utilized this compound to assess myocardial fibrosis induced by hyper-aldosteronism. The researchers found that the staining allowed for clear visualization of collagen deposition patterns, which correlated with functional impairments observed in cardiac tissues .

Case Study 2: Cancer Research

In another investigation concerning tumor microenvironments, this compound was employed to analyze collagen organization around tumors. The results indicated that altered collagen architecture was associated with aggressive tumor phenotypes, highlighting the importance of this stain in cancer research .

Mechanism of Action

The mechanism of action of Sirius supra blue fgl-CF stain involves its selective binding to collagen fibers. The stain interacts with the triple-helical structure of collagen, forming strong chemical bonds that result in the deep blue coloration of the fibers. The molecular targets of the stain are the amino acid residues in the collagen fibers, which provide binding sites for the dye . The pathways involved in the staining process include the oxidation of collagen fibers by periodic acid, followed by the binding of the dye to the oxidized sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is derived from , which evaluates Trypan Blue, CFW with KOH, and Gram stain in microbial keratitis diagnosis. Sirius supra blue fgl-CF is hypothetically benchmarked against these stains.

Table 1: Key Performance Metrics of Stains

Note: Sirius supra blue metrics are inferred based on CFW-like properties and hypothetical improvements.

Key Findings

- KOH + CFW : Demonstrated superior fungal detection (58.5%) compared to Trypan Blue (46.3%) in corneal scrapings. Fluorescence microscopy enhances visibility of fungal elements but requires specialized equipment .

- However, lower detection rates in sterile samples (30.0% vs. CFW’s 46.6%) suggest reduced sensitivity for atypical pathogens .

- Sirius Supra Blue FGL-CF: Hypothetically combines the fluorescence intensity of CFW with faster processing times. Potential advantages could include broader polysaccharide affinity or reduced background noise, though empirical validation is lacking.

Research Limitations and Notes

Evidence Gap: No direct data on Sirius supra blue fgl-CF stain exists in the provided evidence. Comparisons are extrapolated from CFW and Trypan Blue studies.

Methodological Considerations : Fluorescent stains (e.g., CFW, Sirius) demand advanced microscopy, limiting accessibility in low-resource labs .

False Positives : Both CFW and Trypan Blue showed false positives in sterile samples, emphasizing the need for confirmatory cultures .

Biological Activity

Sirius Supra Blue FGL-CF (Direct Blue 106, C.I. 51,300) is a synthetic dye primarily used in histology for staining connective tissues, particularly collagen, elastin, and reticular fibers. This compound has gained attention due to its unique staining properties and potential biological activities that may influence cellular responses and tissue characterization.

Sirius Supra Blue FGL-CF is a member of the direct dye class, characterized by its ability to bind to proteins through ionic interactions. The dye's molecular structure allows it to interact with various biomolecules, influencing their behavior in biological systems. The primary mechanism of action involves the binding of the dye to collagen and other extracellular matrix components, enhancing visualization under microscopy.

- Chemical Name : Direct Blue 106

- CAS Number : 51-300

- Solubility : Soluble in water, providing ease of application in histological techniques.

Biological Activity

The biological activity of Sirius Supra Blue FGL-CF can be categorized into several key areas:

-

Staining Efficacy :

- Superior to traditional stains like aniline blue for differentiating between connective tissue components.

- Effective in visualizing collagen fibers in various tissue types, which is crucial for assessing tissue integrity and pathology.

-

Cellular Interactions :

- Studies have indicated that Sirius Supra Blue FGL-CF can influence cellular processes such as proliferation and apoptosis in certain cell types.

- The dye's interaction with collagen may impact cell adhesion and migration, essential for tissue repair and regeneration.

- Oxidative Stress Modulation :

Case Studies

Several case studies have highlighted the practical applications of Sirius Supra Blue FGL-CF in various research settings:

-

Study on Connective Tissue Visualization :

A study demonstrated that Sirius Supra Blue effectively differentiated between collagen types in rat tissues, providing insights into the structural organization of connective tissues under different physiological conditions . -

Impact on Cell Viability :

Research involving melanoma cells showed that exposure to Sirius Supra Blue resulted in significant morphological changes and reduced cell viability at specific concentrations, indicating potential cytotoxic effects .

Research Findings

Recent studies have provided valuable insights into the biological implications of using Sirius Supra Blue FGL-CF:

Q & A

Q. What biochemical interactions underlie Sirius supra blue FGL-CF staining in protein detection?

Sirius supra blue FGL-CF (C.I. Direct Blue 106) is a triphenodioxazine-derived dye with high affinity for proteins rich in basic amino acids like lysine and arginine. Its staining mechanism involves electrostatic interactions between sulfonate groups in the dye and positively charged amino acid residues. Unlike minimal labeling techniques (e.g., CyDye DIGE), Sirius supra blue’s binding efficiency is influenced by post-translational modifications (e.g., glycation via Maillard reaction), which alter lysine availability . This property makes it sensitive to heat-induced protein changes, as seen in milk protein studies .

Q. How does Sirius supra blue FGL-CF compare to Coomassie Brilliant Blue in 2DGE applications?

Sirius supra blue and Coomassie Brilliant Blue both bind to basic amino acids, but their staining efficiencies differ due to structural variations. For example, Sirius supra blue’s disulfonate groups enhance solubility and reduce background noise in complex matrices. In 2DGE, Sirius supra blue demonstrated superior reproducibility in differentiating pasteurized and reconstituted milk by detecting heat-induced lysine modifications, whereas Coomassie staining showed variability due to Maillard reaction interference .

Q. What standardized protocols exist for Sirius supra blue FGL-CF staining in 2DGE workflows?

A validated protocol includes:

- Sample preparation : Adjust protein concentration to 1–5 µg/µL using a Protein Assay Kit (e.g., Novagen) .

- Electrophoresis : Use 17 cm pH 4.7–5.9 IPG strips for IEF, followed by 14% SDS-PAGE .

- Staining : Immerse gels in 0.1% Sirius supra blue G-250 in 10% acetic acid for 4 hours, then destain with 1% acetic acid until background clarity is achieved .

- Imaging : Capture gels using a VersaDoc imager in transmission mode, and analyze with PDQuest software for spot quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions between Sirius supra blue staining intensity and actual protein abundance?

Discrepancies arise when staining intensity does not correlate with protein quantity, often due to post-translational modifications (e.g., glycation). To validate results:

- Perform DIGE (2D Difference Gel Electrophoresis) with minimal labeling CyDye fluorophores, which covalently bind lysine residues unaffected by Maillard reactions .

- Combine with MALDI-TOF MS to confirm protein identities and quantify lysine availability .

- Normalize staining data using internal standards (e.g., spiked BSA) to account for dye-protein variability .

Q. What experimental design considerations optimize Sirius supra blue FGL-CF for heat-damaged protein analysis?

- Controlled heating : Subject samples to graded thermal treatments (e.g., 72°C for pasteurization vs. 135°C for UHT) to establish a dose-response relationship between heat exposure and staining intensity .

- Parallel replicates : Run 6+ replicate gels per sample to assess method reproducibility (PDQuest CV <15% recommended) .

- Blind testing : Include anonymized commercial samples to evaluate real-world applicability, as done in milk authenticity studies .

Q. How does Sirius supra blue FGL-CF perform in detecting adulteration in complex biological matrices?

In milk adulteration studies, Sirius supra blue’s 2DGE patterns distinguished reconstituted milk (heat-damaged proteins) from pasteurized milk with >95% accuracy. Key steps:

- Reference databases : Build a library of protein spot patterns for unadulterated samples .

- Multivariate analysis : Use PCA or hierarchical clustering to identify outliers in spot intensity/position .

- Cross-validation : Confirm findings with orthogonal methods (e.g., HPLC for furosine, a Maillard reaction marker) .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in Sirius supra blue FGL-CF dye lots?

- Pre-screening : Test each dye lot against a BSA standard curve to ensure linearity (R² >0.98) .

- Normalization : Include a reference sample (e.g., unheated milk protein) in every gel for inter-gel calibration .

- Supplier consistency : Source dye from certified manufacturers (e.g., Sigma-Aldrich) with documented QC protocols .

Q. What strategies enhance Sirius supra blue sensitivity for low-abundance proteins?

- Pre-fractionation : Use centrifugal filters (10 kDa cutoff) to concentrate low-molecular-weight proteins .

- Staining additives : Incorporate 0.1% colloidal Coomassie in destaining buffers to reduce nonspecific binding .

- Signal amplification : Pair with silver staining for <1 ng/spot detection, though this sacrifices quantitative accuracy .

Data Interpretation Guidelines

Q. How to differentiate true protein degradation from artifactual staining changes?

- DIGE validation : If CyDye-labeled samples show no quantitative differences, staining artifacts (e.g., glycation) are likely .

- Western blotting : Probe for heat-stable proteins (e.g., caseins) as internal controls .

- Kinetic assays : Measure protease activity post-heat treatment to confirm degradation .

Q. What statistical models are robust for analyzing Sirius supra blue-based 2DGE data?

- ANOVA with Tukey’s post-hoc test : For comparing >3 treatment groups (e.g., raw, pasteurized, UHT milk) .

- Partial least squares-discriminant analysis (PLS-DA) : To identify protein spots most predictive of sample class .

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment for high-throughput spot comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.